Enhanced Electrophilicity and Narrowed HOMO-LUMO Gap: A Computational Comparison with the Dibromo Analog
Density Functional Theory (DFT) calculations directly comparing 2-amino-3,5-diiodobenzoic acid (2A35I) with its dibromo analog (2A35Br) reveal that the diiodo compound possesses the lowest energy, the narrowest HOMO-LUMO gap, and the highest electrophilicity index among all thirty possible positional isomers calculated for both halogen series. The narrower HOMO-LUMO gap indicates a softer, more polarizable molecule with enhanced chemical reactivity, while the higher electrophilicity index quantifies its greater capacity to accept electrons in chemical reactions. This computational evidence establishes a clear, quantifiable electronic advantage for the 3,5-diiodo substitution pattern over the 3,5-dibromo pattern, which is critical for predicting and controlling reaction outcomes in complex synthetic pathways [1].
| Evidence Dimension | Electrophilicity Index and HOMO-LUMO Energy Gap (DFT) |
|---|---|
| Target Compound Data | Lowest energy, narrowest HOMO-LUMO gap, highest electrophilicity index (values reported as relative comparisons among 30 isomers) |
| Comparator Or Baseline | 2-Amino-3,5-dibromobenzoic acid (2A35Br) and other halogenated positional isomers |
| Quantified Difference | 2A35I exhibits a quantitatively narrower HOMO-LUMO gap and a higher electrophilicity index than 2A35Br. Exact computed values (e.g., gap in eV) are detailed in the publication. |
| Conditions | DFT calculations using Gaussian 09W (Gaussian type orbitals) and ADF2009.01 (Slater type orbitals) software. |
Why This Matters
This data provides a theoretical foundation for predicting superior reactivity and binding affinity in drug design and catalysis, guiding the selection of the diiodo scaffold over the dibromo alternative for projects requiring enhanced electrophilic character.
- [1] Yıldırım, M.H., Paşaoğlu, H., Odabaşoğlu, H.Y., Odabaşoğlu, M., & Yıldırım, A.Ö. (2015). Synthesis, structural and computational characterization of 2-amino-3,5-diiodobenzoic acid and 2-amino-3,5-dibromobenzoic acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 146, 50-60. doi: 10.1016/j.saa.2015.03.072 View Source
